
(R)-(+)-1-Benzyl-3-pyrrolidinol
Overview
Description
®-(+)-1-Benzyl-3-pyrrolidinol is a chiral compound with a pyrrolidine ring substituted with a benzyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-1-Benzyl-3-pyrrolidinol typically involves the reduction of the corresponding ketone or the asymmetric hydrogenation of the pyrrolidine ring. One common method is the reduction of 1-benzyl-3-pyrrolidinone using a chiral catalyst to achieve the desired enantiomer. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium or rhodium.
Industrial Production Methods
In an industrial setting, the production of ®-(+)-1-Benzyl-3-pyrrolidinol may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and enantiomeric purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-(+)-1-Benzyl-3-pyrrolidinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced further to remove the hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products
Oxidation: 1-Benzyl-3-pyrrolidinone
Reduction: 1-Benzylpyrrolidine
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
Chemical Applications
Chiral Building Block in Asymmetric Synthesis
(R)-(+)-1-Benzyl-3-pyrrolidinol serves as a crucial chiral building block in asymmetric synthesis. Its unique structure allows for the creation of various complex organic molecules, particularly in the pharmaceutical industry. The compound is often utilized in the synthesis of other biologically active compounds due to its ability to introduce chirality into synthetic pathways.
Ligand in Catalytic Reactions
This compound acts as an effective ligand in catalytic reactions, enhancing the selectivity and efficiency of various chemical processes. Its hydroxyl group and chiral center contribute to its binding affinity with metal catalysts, making it valuable in transition metal-catalyzed reactions.
Biological Applications
Potential Biological Activity
Research has indicated that this compound may exhibit biological activity, making it a candidate for further investigation in medicinal chemistry. Studies have focused on its potential as a precursor for bioactive molecules, which could lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action involves the interaction of this compound with specific molecular targets such as enzymes or receptors. The compound's hydroxyl group plays a vital role in modulating biological pathways by either inhibiting or activating specific enzymes, thereby influencing physiological effects.
Medicinal Applications
Therapeutic Properties
The compound has been explored for its potential therapeutic properties, particularly in synthesizing pharmaceutical compounds. Its role as an intermediate in drug development is significant, as it can lead to the creation of new medications targeting various health conditions .
Case Studies
Several studies have highlighted the synthesis and application of this compound in drug discovery:
- Synthesis of Bioactive Molecules : A study demonstrated the use of this compound in synthesizing novel analgesics, showcasing its potential in pain management therapies .
- Anticancer Research : Another research project investigated its derivatives for anticancer activity, indicating that modifications to the benzyl group could enhance efficacy against specific cancer cell lines .
Industrial Applications
Production of Fine Chemicals
In industrial settings, this compound is utilized for producing fine chemicals and as an intermediate in synthesizing complex organic molecules. Its ability to undergo various chemical transformations makes it a versatile component in chemical manufacturing processes .
Mechanism of Action
The mechanism of action of ®-(+)-1-Benzyl-3-pyrrolidinol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the chiral center play crucial roles in its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-pyrrolidinone: The ketone analog of ®-(+)-1-Benzyl-3-pyrrolidinol.
1-Benzylpyrrolidine: The fully reduced analog without the hydroxyl group.
Pyrrolidine: The parent compound without any substituents.
Uniqueness
®-(+)-1-Benzyl-3-pyrrolidinol is unique due to its chiral center and the presence of both a benzyl group and a hydroxyl group
Biological Activity
Bredinin 5'-monophosphate (breMP) is a derivative of bredinin, an immunosuppressive drug used primarily in Japan. This compound has garnered attention for its selective inhibition of mammalian DNA polymerases, particularly DNA polymerase alpha (pol. α) and beta (pol. β), which play crucial roles in DNA synthesis and repair processes. This article explores the biological activity of breMP, detailing its mechanisms of action, effects on various biological systems, and potential therapeutic applications.
Bredinin itself does not exhibit significant inhibitory effects on DNA polymerases; however, breMP acts as a potent inhibitor in vitro. Research indicates that breMP selectively inhibits pol. α and pol. β at concentrations as low as 7 μg/ml . The inhibition mechanisms differ between the two polymerases:
- Pol. α : BreMP competes with the substrate and acts non-competitively with the template-primer.
- Pol. β : BreMP competes with both the substrate and the template-primer, suggesting a more complex interaction .
The selective inhibition by breMP indicates its potential as a targeted therapeutic agent, particularly in conditions where modulation of DNA synthesis is beneficial.
Biological Activity Overview
The biological activities associated with bredinin and its monophosphate form extend beyond DNA polymerase inhibition. Bredinin has demonstrated antiviral properties, particularly against RNA viruses such as respiratory syncytial virus (RSV) and hepatitis C virus . The active metabolite breMP is believed to mimic the transition state of inosine monophosphate dehydrogenase (IMPDH), further contributing to its antiviral effects .
Inhibition Studies
A series of studies have characterized the inhibitory effects of breMP on mammalian DNA polymerases:
- Study 1 : Horie et al. (1998) reported that breMP inhibited pol. α at concentrations below 7 μg/ml, while pol. β required higher concentrations for significant inhibition .
- Study 2 : Further investigations into pol. β revealed that breMP's binding was restricted to the catalytic domain, highlighting its specificity in targeting enzyme activity .
Antiviral Activity
Bredinin has shown efficacy against various RNA viruses:
- Efficacy against RSV : Bredinin exhibited an EC50 value in the submicromolar range against RSV strains, indicating strong antiviral potential .
- Synergistic Effects : The combination of bredinin with interferon-alpha (IFN-α) showed enhanced antiviral activity against bovine viral diarrhea virus (BVDV), suggesting potential for combination therapies .
Data Table: Summary of Biological Activities
Activity Type | Compound | Target | EC50 Value | Notes |
---|---|---|---|---|
DNA Polymerase Inhibition | Bredinin 5'-monophosphate | Pol. α | <7 µg/ml | Selective inhibition |
Pol. β | 7 µg/ml | Competes with substrate and template-primer | ||
Antiviral Activity | Bredinin | RSV | Submicromolar range | Effective against multiple strains |
Hepatitis C Virus | Not specified | Potential for therapeutic use |
Properties
IUPAC Name |
(3S)-1-benzylpyrrolidin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-11-6-7-12(9-11)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMXOIAIYXXXEE-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101385-90-4 | |
Record name | (3S)-1-(Phenylmethyl)-3-pyrrolidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101385-90-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (R)-(+)-1-Benzyl-3-pyrrolidinol's stereochemistry in the context of YM-09730's calcium antagonist activity?
A: this compound is a crucial chiral building block in synthesizing the four stereoisomers of YM-09730 []. The research demonstrates that the stereochemistry at both the 1,4-dihydropyridine (DHP) ring and the pyrrolidine ring significantly influences the compound's potency as a calcium antagonist. Specifically, the (S,S)-isomer (3a), containing the (S)-configuration at both the DHP C4 and pyrrolidine C3, exhibits the highest potency and longest duration of action []. This highlights the importance of stereochemical configuration in achieving optimal biological activity. The (R,S)-isomer, formed by reacting (-)-5-(methoxycarbonyl)-2, 6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid with this compound, was found to be the least potent of the four isomers []. This emphasizes the impact of chirality on the interaction of these compounds with their biological targets.
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